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Compound of Interest

Compound Name: 8-Methyl Chrysophanol

Cat. No.: B1589521

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 8-Methyl
Chrysophanol, also known as Physcion or Parietin. It includes a compilation of Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presented in a
clear, tabular format for easy reference. Furthermore, this guide details the experimental
protocols for these analytical techniques and visualizes key signaling pathways modulated by
this compound, offering valuable insights for its application in research and drug development.

Spectroscopic Data of 8-Methyl Chrysophanol
(Physcion)
The following tables summarize the key spectroscopic data for 8-Methyl Chrysophanol, a

naturally occurring anthraquinone derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of Physcion (400 MHz, DMSO-ds)[1]
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Chemical Shift (3)

Coupling Constant

opm Multiplicity (3) Hz Assignment
12.12 S 1-OH
11.90 S 8-OH
7.37 d 11 H-2
7.18 d 1.1 H-4
7.08 S H-5
6.67 S H-7
3.88 S 3-OCHs
241 S 6-CHs
Table 2: 13C NMR Spectral Data of Physcion (100 MHz, DMSO-de)[1]
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Chemical Shift (8) ppm Assignment
1904 C-10
181.8 C-9
166.2 C-3
165.1 C-1
162.2 C-8
148.5 C-6
135.2 C-10a
133.0 C-4a
124.5 c-7
121.3 C-5
113.7 C-9a
110.1 C-8a
108.2 C-4
106.7 C-2
56.1 3-OCHs
22.1 6-CHs

Mass Spectrometry (MS)

Mass spectrometry of physcion is typically performed using electron ionization (El), leading to
the formation of a molecular ion and characteristic fragment ions.

Table 3: Mass Spectrometry Data (EI-MS) of Physcion
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miz Relative Abundance (%) Proposed Fragment
284 100 M]*

269 15 [M - CHs]*

255 20 [M - CHOJ*

241 30 [M - CO - CHs]*

213 18 [M - 2CO - CHs]*

185 12 [M - 3CO - CHs]*

Note: The fragmentation pattern and relative abundances can vary depending on the specific

instrumentation and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of physcion reveals characteristic absorption bands corresponding to its

functional groups.

Table 4: FT-IR Spectral Data of Physcion

Wavenumber (cm~12)

Vibrational Mode

Functional Group

~3400 (broad) O-H stretch Hydroxyl groups

~2920, 2850 C-H stretch Methyl and Methoxy groups

1670 C=0 stretch Non-chelated quinone
carbonyl

~1625 C=0 stretch Chelated quinone carbonyl

~1600, 1450 C=C stretch Aromatic ring

~1210 C-O stretch Ether (methoxy) group

~1160 C-O stretch Phenolic hydroxyl group

© 2025 BenchChem. All rights reserved. 4/13

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Note: Peak positions can vary slightly based on the sample preparation method (e.g., KBr
pellet, ATR).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The
following sections outline the typical experimental procedures for obtaining NMR, MS, and IR
spectra of 8-Methyl Chrysophanol.

NMR Spectroscopy Protocol[2]

e Sample Preparation:
o Accurately weigh 5-25 mg of purified physcion for *H NMR and 50-100 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs) in a clean, dry vial.

o Ensure complete dissolution by vortexing or gentle warming. The solution should be free
of any particulate matter.

o Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette to a
height of about 4-5 cm.[2]

o Data Acquisition:

[¢]

The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

o The instrument is locked to the deuterium signal of the solvent, and the magnetic field is
shimmed to optimize homogeneity.

o For *H NMR, a standard pulse sequence is used with a sufficient number of scans (e.g.,
16) to achieve a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence is employed, often requiring a longer
acquisition time due to the low natural abundance of the 13C isotope.
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o Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed
to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry Protocol

e Sample Introduction:

o For Electron lonization (El) Mass Spectrometry, a small amount of the solid physcion
sample is introduced directly into the ion source via a direct insertion probe.

o The sample is then heated to induce vaporization into the gas phase.
¢ lonization and Analysis:

o The gaseous molecules are bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.[3]

o The resulting ions (the molecular ion and various fragment ions) are accelerated into the
mass analyzer.

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):[4][5]

o Thoroughly grind 1-2 mg of dry, purified physcion with approximately 100-200 mg of
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a
fine, homogeneous powder is obtained.[5]

o Place a portion of the powder into a pellet die.
o Apply pressure using a hydraulic press to form a thin, transparent pellet.

o Data Acquisition:
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o A background spectrum of the empty sample compartment is recorded to account for
atmospheric and instrumental contributions.

o The KBr pellet containing the sample is placed in the sample holder of the FT-IR
spectrometer.

o The sample is scanned with infrared radiation over a specific wavenumber range (e.g.,
4000-400 cm™1).

o The resulting interferogram is converted to an IR spectrum via a Fourier transform.

Signaling Pathways and Experimental Workflows

8-Methyl Chrysophanol (Physcion) has been shown to modulate several key signaling
pathways implicated in various cellular processes, including inflammation and cancer.

NF-kB Signaling Pathway

Physcion has been reported to suppress the NF-kB signaling pathway, which plays a crucial
role in inflammation and cell survival.
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NF-kB Signaling Inhibition by Physcion
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MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade
involved in cell proliferation, differentiation, and stress responses that can be influenced by
physcion.
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MAPK Signaling Pathway Modulation by Physcion
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ROS/miR-27alZBTB10 Signaling Pathway

Physcion has been shown to induce apoptosis and autophagy in cancer cells through the
generation of Reactive Oxygen Species (ROS) and subsequent modulation of the miR-

27a/ZBTB10 signaling axis.
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ROS/miR-27a/ZBTB10 Pathway Activated by Physcion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

o 2. researchgate.net [researchgate.net]

e 3. Mass Spectrometry [www2.chemistry.msu.edu]

e 4. spectroscopyonline.com [spectroscopyonline.com]

e 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

« To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into 8-Methyl
Chrysophanol (Physcion): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1589521#spectroscopic-data-of-8-methyl-
chrysophanol-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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